molecular formula C30H17N4Na3O11S3 B12405229 trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12405229
M. Wt: 774.6 g/mol
InChI Key: AENRUBZPRNLXBI-UHFFFAOYSA-K
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Description

Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industries, including cosmetics, textiles, and food. This compound is also referred to as Acid Orange 7 and is recognized for its water solubility and stability .

Preparation Methods

The synthesis of trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves azo coupling reactions. The process typically starts with the diazotization of sulfanilic acid, followed by coupling with β-naphthol. The reaction conditions include maintaining a low temperature and acidic environment to ensure the stability of the diazonium salt .

Industrial production methods involve large-scale azo coupling reactions, where the reactants are mixed in controlled conditions to produce the dye in bulk. The final product is then purified and dried for commercial use .

Chemical Reactions Analysis

Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves its interaction with molecular targets through its azo bonds. These interactions can lead to changes in the color of the compound, making it useful as a dye and indicator. The pathways involved include electron transfer and complex formation with other molecules .

Comparison with Similar Compounds

Similar compounds to trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate include:

The uniqueness of this compound lies in its specific color properties and stability, making it a preferred choice in many applications .

Properties

Molecular Formula

C30H17N4Na3O11S3

Molecular Weight

774.6 g/mol

IUPAC Name

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

AENRUBZPRNLXBI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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